Synthesis pathways for deuterated Levofloxacin phase II metabolites
Synthesis pathways for deuterated Levofloxacin phase II metabolites
Technical Whitepaper: Chemo-Enzymatic Synthesis of Deuterated Levofloxacin Phase II Metabolites
Executive Summary In the bioanalysis of fluoroquinolones, liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires stable isotope-labeled internal standards (SIL-IS) to compensate for matrix effects and ionization suppression.[] While Levofloxacin-d3 (parent) is commercially available, the quantification of its metabolites requires specific deuterated standards.
This guide details the synthesis of the primary Phase II metabolite, Levofloxacin-d3 Acyl-β-D-Glucuronide , and the significant oxidative metabolite, Levofloxacin-d3 N-oxide .[] We utilize a convergent synthesis strategy : first constructing the deuterated parent core (Levofloxacin-d3) via nucleophilic substitution, followed by divergent pathways—chemical acylation for the glucuronide and selective oxidation for the N-oxide.
Part 1: The Target Landscape & Retrosynthetic Logic
Levofloxacin undergoes limited metabolism, but two conjugates are critical for regulatory submission and pharmacokinetic profiling:[]
-
Levofloxacin Acyl-Glucuronide: The classic Phase II conjugate formed at the carboxylic acid moiety. It is chemically unstable due to acyl migration.
-
Levofloxacin N-oxide: A polar metabolite formed at the piperazine tertiary amine.[]
Strategic Choice of Deuterium Labeling:
We target the N-methyl group on the piperazine ring for deuteration (
-
Metabolic Stability: The N-methyl bond is stable against exchange in aqueous media (unlike acidic protons).[]
-
Accessibility: The
group is introduced in the final step of the parent synthesis, minimizing the cost of isotopic reagents.
Part 2: Synthesis of the Core Scaffold (Levofloxacin-d3)[1]
Before synthesizing the metabolites, we must generate the stable isotope-labeled parent. The most robust route involves the nucleophilic aromatic substitution of the difluoro-tricyclic precursor with N-(methyl-d3)-piperazine .[]
Protocol 1: Preparation of Levofloxacin-d3
Reagents: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Precursor A), N-(methyl-d3)-piperazine, DMSO, Triethylamine.[]
-
Dissolution: Dissolve 10.0 mmol of Precursor A in 20 mL of anhydrous DMSO under nitrogen atmosphere.
-
Coupling: Add 12.0 mmol of N-(methyl-d3)-piperazine and 25.0 mmol of Triethylamine.
-
Heating: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the difluoro precursor.
-
Workup: Cool to room temperature. Pour into ice-cold water (100 mL). Adjust pH to 7.0 with dilute acetic acid.
-
Isolation: Filter the resulting precipitate. Wash with cold ethanol/ether (1:1).
-
Purification: Recrystallize from ethanol/water to yield Levofloxacin-d3 (Yield ~75-80%).[]
Validation:
-
1H-NMR: Confirm absence of the N-methyl singlet at δ ~2.3 ppm (replaced by deuterium).
-
MS: M+1 peak should be shifted by +3 Da compared to natural Levofloxacin.
Part 3: Synthesis of Levofloxacin-d3 Acyl-β-D-Glucuronide[1]
Direct chemical synthesis of acyl glucuronides is technically demanding due to the lability of the glycosidic ester bond. Traditional Koenigs-Knorr conditions often lead to anomerization or hydrolysis.[]
Recommended Strategy: Selective acylation of Allyl D-glucuronate followed by Palladium-catalyzed deprotection.[][2][3] This method preserves the sensitive
Protocol 2: Chemical Synthesis via Allyl Linker
Reagents: Levofloxacin-d3, Allyl D-glucuronate (protected sugar), HATU (coupling agent), DIPEA, Pd(PPh3)4, Morpholine.[]
Step A: Coupling
-
Activation: In dry DMF (10 mL), dissolve Levofloxacin-d3 (1 mmol), HATU (1.1 mmol), and DIPEA (2 mmol). Stir for 15 minutes at 0°C to activate the carboxylic acid.
-
Addition: Add Allyl D-glucuronate (1.2 mmol).
-
Reaction: Stir at room temperature for 12 hours.
-
Intermediate Isolation: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify the Levofloxacin-d3 allyl glucuronate ester via flash chromatography (Silica, DCM/MeOH).
Step B: Deprotection (The "Soft" Release)
-
Dissolution: Dissolve the intermediate ester in anhydrous THF/DMSO (10:1).
-
Catalysis: Add Pd(PPh3)4 (0.05 eq) and Morpholine (10 eq) as the allyl scavenger.
-
Monitoring: Stir at room temperature under Argon. The reaction is usually complete in 1–2 hours.[4][5]
-
Purification: The product is highly polar. Precipitate by adding cold diethyl ether.
-
Final Polish: Purify via preparative HPLC (C18 column) using a neutral buffer system (Ammonium Formate/Acetonitrile). Crucial: Avoid TFA or basic buffers to prevent rearrangement.
Data Summary: Chemical vs. Enzymatic Routes
| Feature | Chemical Synthesis (Allyl Method) | Enzymatic Biosynthesis (UGT) |
|---|---|---|
| Scale | Gram scale | Milligram/Microgram scale |
| Purity | Requires HPLC purification | High stereospecificity (
Part 4: Synthesis of Levofloxacin-d3 N-Oxide[1]
While sometimes classified as a Phase I metabolite (oxidative), the N-oxide is a critical polar metabolite often co-analyzed with Phase II conjugates.[]
Protocol 3: Selective N-Oxidation
Reagents: Levofloxacin-d3, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).[]
-
Setup: Dissolve Levofloxacin-d3 (1 mmol) in DCM (15 mL) at 0°C.
-
Oxidation: Add m-CPBA (1.1 mmol) portion-wise over 10 minutes.
-
Note: Control stoichiometry carefully. Excess m-CPBA can lead to N-oxide formation at the quinolone nitrogen or over-oxidation.[]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Wash the organic layer with 10% aqueous Sodium Sulfite (to quench peroxides) and then saturated Sodium Bicarbonate.
-
Isolation: Dry organic layer (MgSO4) and evaporate.
-
Purification: Recrystallize from Acetonitrile/Water.
Part 5: Workflow Visualization
The following diagram illustrates the complete synthetic logic, highlighting the critical reagents for each branch.
Part 6: Quality Control & Stability (Critical)[1]
The Acyl Migration Challenge: Acyl glucuronides are notoriously unstable. Under physiological pH (7.4) or basic conditions, the drug moiety migrates from the C1 position to C2, C3, and C4 of the sugar ring.
-
Storage: Store Levofloxacin-d3 Acyl Glucuronide in acidic buffers (pH 3–4) or as a lyophilized powder at -80°C.
-
Analysis: When performing LC-MS, ensure the mobile phase is slightly acidic (0.1% Formic Acid) to prevent on-column degradation.[]
Isotopic Purity Check: Ensure the isotopic enrichment is >99% to prevent "M-3" interference (unlabeled drug) in patient samples, which would skew bioanalytical results.
References
-
FDA Drug Label Information. Levofloxacin Clinical Pharmacology and Metabolism. Available at: [Link][][4][5][6][7][8][9][10]
-
Berry, N., et al. (2005). Effective synthesis of 1β-acyl glucuronides by selective acylation of allyl glucuronate.[][2][3][11] Journal of Organic Chemistry. Available at: [Link]
-
Patent CN102070650A. Preparation method for levofloxacin-N-oxide.[] Available at: []
-
Sciforum. Efficient Procedure for Development of Levofloxacin Synthesis. Available at: [Link]
-
Arkivoc. The synthesis of selected phase II metabolites – O-glucuronides and sulfates.[12] Available at: [Link][]
Sources
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. deswater.com [deswater.com]
- 8. Levofloxacin | 100986-85-4 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
